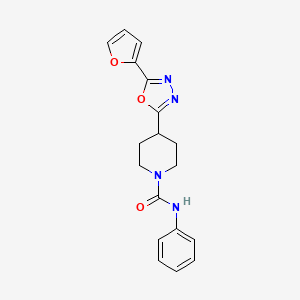

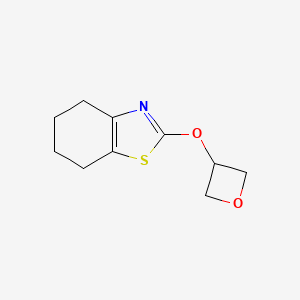

![molecular formula C13H14BrNO3 B2549734 (2S)-1-[(4-Bromophenyl)carbonyl]-2-methylpyrrolidine-2-carboxylic acid CAS No. 2140265-41-2](/img/structure/B2549734.png)

(2S)-1-[(4-Bromophenyl)carbonyl]-2-methylpyrrolidine-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a complex organic molecule. It contains a pyrrolidine ring, which is a type of cyclic amine, along with a carboxylic acid group and a bromophenyl group .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through reactions like the Suzuki reaction or carbonylation reactions .Molecular Structure Analysis

The compound likely has a complex structure due to the presence of the pyrrolidine ring, bromophenyl group, and carboxylic acid group .Chemical Reactions Analysis

The compound, like other similar organic molecules, might undergo various chemical reactions. For instance, carbonyl compounds can undergo a variety of reactions, including the Beckmann rearrangement .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For similar compounds, properties such as melting point, molecular weight, and form (solid, liquid, gas) have been reported .科学的研究の応用

Electrogenerated Chemiluminescence Derivatization Reagents for Carboxylic Acids

2-(2-Aminoethyl)-1-methylpyrrolidine and N-(3-aminopropyl)pyrrolidine (NAPP) have been identified as selective and sensitive derivatization reagents for carboxylic acids. These reagents are used in high-performance liquid chromatography (HPLC) with electrogenerated chemiluminescence detection. This application underscores the importance of derivatization agents in enhancing the sensitivity and selectivity of analytical techniques for the detection of carboxylic acids, including those related to the target compound (Morita & Konishi, 2002).

Crystal Structure and Stereoselectivity in Synthesis

The synthesis of 2-aryl-thiazolidine-4-carboxylic acids through nucleophilic addition of L-Cysteine to aromatic aldehydes highlights the compound's role in facilitating stereoselective reactions. This research presents a yield and time-effective synthesis process at room temperature, emphasizing the compound's potential in stereoselective organic synthesis and its application in understanding the impact of substituents on reaction outcomes (Jagtap et al., 2016).

Synthesis and Medicinal Chemistry Applications

4-Fluoropyrrolidine derivatives, recognized for their utility in medicinal chemistry applications such as dipeptidyl peptidase IV inhibitors, demonstrate the synthetic versatility of pyrrolidine-based compounds. The synthesis of N-protected (2S,4S)-4-fluoropyrrolidine-2-carbonyl fluorides through double fluorination showcases the role of these compounds as synthons in the preparation of various intermediates, highlighting their significance in the development of pharmaceutical agents (Singh & Umemoto, 2011).

特性

IUPAC Name |

(2S)-1-(4-bromobenzoyl)-2-methylpyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrNO3/c1-13(12(17)18)7-2-8-15(13)11(16)9-3-5-10(14)6-4-9/h3-6H,2,7-8H2,1H3,(H,17,18)/t13-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWDMHIAPLAAIMI-ZDUSSCGKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN1C(=O)C2=CC=C(C=C2)Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CCCN1C(=O)C2=CC=C(C=C2)Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-1-[(4-Bromophenyl)carbonyl]-2-methylpyrrolidine-2-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

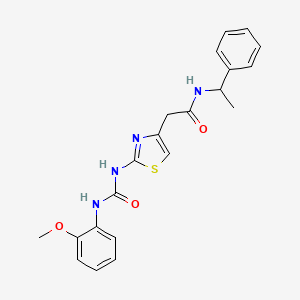

![[1,1'-biphenyl]-4-yl(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone](/img/structure/B2549652.png)

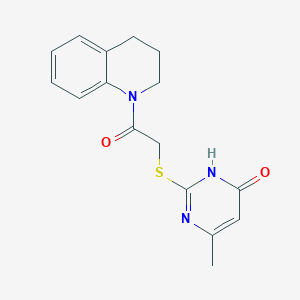

![ethyl 2-(4-tert-butyl-2-oxopyrrolidine-3-amido)-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxylate](/img/structure/B2549658.png)

![2-[3-(4-Methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2549659.png)

![4-methyl-1,1,3-trioxo-2H,3H-1lambda6-thieno[3,2-d][1,2]thiazole-5-carboxylic acid](/img/structure/B2549662.png)

![(2-Fluorophenyl)-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2549666.png)

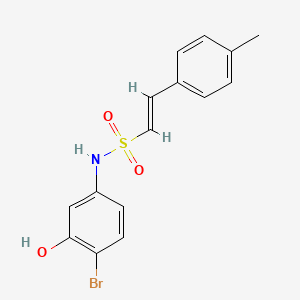

![7-chloro-N-[(E)-2-phenylethenyl]sulfonyl-1,3-benzodioxole-5-carboxamide](/img/structure/B2549667.png)

![ethyl 1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonylpiperidine-3-carboxylate](/img/structure/B2549670.png)

![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-2-(trifluoromethyl)benzamide](/img/structure/B2549672.png)